Positional Isomer Differentiation: Boiling Point Comparison of 2-Methyl vs 6-Methyl vs 4-Methyl 3-Pyridineethanamine Regioisomers
The 2-methyl substitution on the pyridine ring of 2-(2-Methylpyridin-3-YL)ethanamine results in a computed boiling point of 238.7±25.0 °C at 760 mmHg, which is approximately 2.7 °C higher than its 6-methyl positional isomer (2-(6-Methylpyridin-3-yl)ethanamine, CAS 90196-84-2) at 236.0±25.0 °C [1][2]. This boiling point difference, while modest, reflects altered intermolecular interactions arising from the proximity of the methyl group to the ring nitrogen in the 2-position versus the para-like 6-position. The 4-methyl isomer (CAS 1000504-51-7) shares identical molecular weight but possesses a distinct InChIKey, confirming it as a different chemical entity with unique physical properties relevant to chromatographic separation and purification protocols .
| Evidence Dimension | Computed boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 238.7±25.0 °C |
| Comparator Or Baseline | 2-(6-Methylpyridin-3-yl)ethanamine: 236.0±25.0 °C |
| Quantified Difference | Δ ≈ +2.7 °C (target higher) |
| Conditions | Computed values from PubChem and Chem960 databases; experimental verification not reported |
Why This Matters
Boiling point differences inform distillation purification strategy selection and confirm that positional isomers are physically distinct chemical entities requiring separate procurement and quality control workflows.
- [1] PubChem. (2026). 2-Methyl-3-pyridineethanamine, CID 20300147. National Library of Medicine, National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/504404-51-7. View Source
- [2] Chem960. (2026). 2-(6-Methylpyridin-3-yl)ethanamine, CAS 90196-84-2. Retrieved from https://m.chem960.com/cas/90196842/. View Source
